N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring:
- A 2-fluorobenzyl substituent at position 3 of the pyrimidine ring, which may enhance lipophilicity and receptor affinity.
- A 2,4-dimethoxyphenylacetamide side chain, contributing to solubility and pharmacokinetic properties .
This compound shares structural motifs with kinase inhibitors and anticancer agents, as evidenced by its resemblance to CK1-specific inhibitors and 5-fluorouracil (5-FU) derivatives .
Properties
CAS No. |
1252824-90-0 |
|---|---|
Molecular Formula |
C23H20FN3O5S |
Molecular Weight |
469.49 |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-15-7-8-17(19(11-15)32-2)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
BZLQNKKIXHAJBL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, characterized by a complex structure that contributes to its biological properties. The molecular formula is , and it features multiple functional groups that may influence its reactivity and interaction with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors linked to disease processes such as cancer and inflammation.
Enzyme Inhibition
Research indicates that the compound exhibits inhibitory effects on certain kinases involved in cancer proliferation. For instance, studies have shown that it can inhibit the activity of the protein kinase AKT, which plays a critical role in cell survival and growth.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies using various cancer cell lines have demonstrated that it can induce apoptosis (programmed cell death) and inhibit cell proliferation.
Case Studies
- Breast Cancer Cell Lines : The compound was tested on MCF-7 breast cancer cells, where it showed a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.
- Lung Cancer Models : In A549 lung cancer cells, treatment with the compound resulted in significant G1 phase arrest and increased expression of pro-apoptotic markers such as Bax.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. It appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
Research Findings
- Cytokine Inhibition : The compound inhibited TNF-α production by 50% at a concentration of 5 µM.
- Animal Models : In vivo studies using murine models of inflammation demonstrated a reduction in paw edema when treated with the compound.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | Effect Observed | Concentration (µM) | IC50 Value (µM) |
|---|---|---|---|---|
| Anticancer | MCF-7 | Reduced cell viability | 10 | 10 |
| Anticancer | A549 | G1 phase arrest | N/A | N/A |
| Anti-inflammatory | Macrophages | Decreased TNF-α production | 5 | N/A |
| In vivo inflammation | Murine model | Reduced paw edema | N/A | N/A |
Comparison with Similar Compounds
Structural Analogues with Thieno-Pyrimidine Cores
Key Observations :
- Substituent Effects : The 2-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration compared to ethyl or methyl groups in analogues . The 2,4-dimethoxyphenylacetamide side chain balances hydrophobicity and hydrogen-bonding capacity relative to trifluoromethylbenzothiazole (compound 18) .
Functional Analogues with Pyrimidine-Based Pharmacophores
Functional Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
